molecular formula C10H8F2O3 B6294456 Ethyl 2,6-Difluoro-5-formylbenzoate CAS No. 2271442-96-5

Ethyl 2,6-Difluoro-5-formylbenzoate

Cat. No.: B6294456
CAS No.: 2271442-96-5
M. Wt: 214.16 g/mol
InChI Key: PYBLOJMEBNDYNE-UHFFFAOYSA-N
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Description

Ethyl 2,6-Difluoro-5-formylbenzoate is an organic compound with the molecular formula C10H8F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a formyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-Difluoro-5-formylbenzoate can be synthesized through several methods. One common method involves the esterification of 2,6-difluoro-5-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where 2,6-difluorobenzaldehyde is coupled with ethyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-Difluoro-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 2,6-Difluoro-5-carboxybenzoic acid.

    Reduction: Ethyl 2,6-Difluoro-5-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-Difluoro-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorinated probe in biological systems.

    Medicine: Studied for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2,6-Difluoro-5-formylbenzoate exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The formyl group can participate in various reactions, such as nucleophilic addition or condensation, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2,6-Difluoro-5-formylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2,6-Difluorobenzoate: Lacks the formyl group, making it less reactive in certain types of reactions.

    Ethyl 2,6-Dichloro-5-formylbenzoate: Contains chlorine atoms instead of fluorine, which can lead to different reactivity and properties.

    Ethyl 2,6-Difluoro-4-formylbenzoate: The position of the formyl group is different, which can affect the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 2,6-difluoro-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBLOJMEBNDYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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